

Application Notes and Protocols: α-D-Ribopyranose as a Chiral Precursor in Synthesis

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Compound of Interest		
Compound Name:	alpha-D-ribopyranose	
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Audience: Researchers, scientists, and drug development professionals.

Introduction

 α -D-Ribopyranose and its derivatives are fundamental chiral building blocks in the synthesis of a wide array of biologically active molecules, most notably nucleoside analogues with antiviral and anticancer properties. The inherent stereochemistry of the ribose scaffold provides a powerful tool for the stereocontrolled synthesis of complex molecules. This document provides detailed application notes, experimental protocols, and data for the use of α -D-ribopyranose and its derivatives as chiral precursors in the synthesis of antiviral agents, with a focus on Molnupiravir and North-methanocarbathymidine (N-MCT).

Key Applications of α -D-Ribopyranose in Chiral Synthesis

The furanose form of D-ribose is a cornerstone in the synthesis of nucleosides, where the stereochemistry of the sugar moiety is critical for biological activity. Protecting group strategies are paramount to control the reactivity of the multiple hydroxyl groups and to direct the stereochemical outcome of the crucial glycosylation step.

Protecting Group Strategies:

The selective protection of the hydroxyl groups of D-ribose is a critical first step in its utilization as a chiral precursor. Common strategies involve:



- Acetonide Protection: The 2' and 3'-hydroxyl groups can be selectively protected as an
 acetonide, often using 2,2-dimethoxypropane or acetone with a catalytic amount of acid. This
 protection strategy locks the ribose in its furanose form, which is essential for the synthesis
 of most nucleoside analogues.
- Acyl Protection: Hydroxyl groups can be protected as esters (e.g., benzoyl or acetyl esters).
 Peracylation is common, and selective deprotection can be achieved based on the differential reactivity of the hydroxyl groups. For instance, the 5'-hydroxyl is primary and generally more reactive.
- Silyl Protection: Silyl ethers (e.g., tert-butyldimethylsilyl, TBDMS) are also widely used due to their ease of installation and removal under specific conditions.

Stereoselective Glycosylation:

The formation of the N-glycosidic bond with the desired β-stereochemistry is a pivotal step in nucleoside synthesis. The Vorbrüggen glycosylation is a widely employed method, which involves the reaction of a silylated nucleobase with a protected ribose derivative, typically activated at the anomeric carbon with a leaving group like an acetate. The reaction is often catalyzed by a Lewis acid, such as TMSOTf or SnCl₄.[1] The stereochemical outcome is influenced by the protecting groups on the ribose ring and the reaction conditions.

Synthesis of Antiviral Nucleoside Analogues Synthesis of Molnupiravir from D-Ribose

Molnupiravir (EIDD-2801) is an orally bioavailable ribonucleoside analog with potent antiviral activity against SARS-CoV-2.[2] Its synthesis from D-ribose highlights the strategic use of protecting groups and stereocontrolled glycosylation. A convergent six-step synthesis has been reported with an overall yield of 48%.[3] Another four-step synthesis has also been developed. [4]

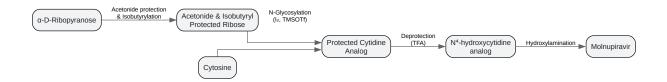
Quantitative Data for Molnupiravir Synthesis:



Step	Transfor mation	Starting Material	Product	Reagent s	Conditi ons	Yield (%)	Referen ce
1	Acetonid e Protectio n & Isobutyryl ation	D-Ribose	2,3-O- isopropyli dene-1,5- di-O- isobutyryl -D- ribofuran ose	Acetone, Isobutyric anhydrid e, Novozym 435	50 °C, 12 h	92	[5]
2	Glycosyl ation	Protected Ribose & Cytosine	Protected Cytidine Analog	l ₂ , TMSOTf	-	~90	[3]
3	Deprotec tion	Protected Cytidine Analog	N ⁴ - hydroxyc ytidine analog	Trifluoroa cetic acid	-	Quantitati ve	[3]
4	Hydroxyl aminatio n	N ⁴ - hydroxyc ytidine analog	Molnupir avir	Hydroxyl amine	-	-	[3]
Overall	-	D-Ribose	Molnupir avir	-	-	48	[3]
Overall (alternati ve)	-	D-Ribose	Molnupir avir	-	-	41	[4]

Experimental Workflow for Molnupiravir Synthesis:





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Caption: Synthetic workflow for Molnupiravir from D-Ribose.

Experimental Protocol: Synthesis of Molnupiravir from D-Ribose (Convergent Six-Step Method) [3]

Step 1: Protection of D-Ribose

- D-Ribose is first protected at the 2' and 3' positions using an acetonide group.
- The 1' and 5' hydroxyl groups are then acylated, for example, with isobutyric anhydride.

Step 2: N-Glycosylation

- The protected ribose derivative is coupled with a protected cytosine base.
- A metal-free activation using a stoichiometric amount of I₂ and TMSOTf as a catalyst is employed to achieve high β-selectivity. The use of bulky bis-Boc groups on the N⁴ position of cytosine also favors the desired stereochemistry.

Step 3: Deprotection

 The acetonide and Boc protecting groups are removed in a single step using trifluoroacetic acid.

Step 4: Hydroxylamination

 The final step involves hydroxylamination at the N⁴ position of the cytidine analog to yield Molnupiravir.



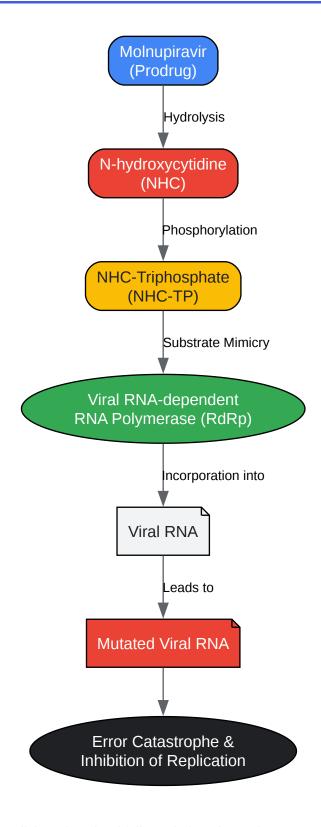




Mechanism of Action of Molnupiravir:

Molnupiravir is a prodrug that is converted in the body to its active form, β -D-N⁴-hydroxycytidine triphosphate (NHC-TP).[2][6] NHC-TP acts as a substrate for the viral RNA-dependent RNA polymerase (RdRp).[2][7] Its incorporation into the viral RNA genome leads to an accumulation of mutations, a process known as "error catastrophe," which ultimately inhibits viral replication.[6][7]





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Caption: Mechanism of action of Molnupiravir.



Synthesis of North-methanocarbathymidine (N-MCT) from 2-deoxy-D-ribose

N-MCT is a conformationally locked carbocyclic nucleoside analog with potent antiviral activity against herpes viruses.[8] An enantioselective synthesis starting from 2-deoxy-D-ribose has been reported with an overall yield of 33%.[8]

Quantitative Data for N-MCT Synthesis:

Step	Transformat ion	Starting Material	Product	Overall Yield (%)	Reference
Multi-step	Enantioselect ive synthesis	2-deoxy-D- ribose	Boc- protected amine intermediate	33	[8]

Experimental Workflow for N-MCT Synthesis (Conceptual):



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Caption: Conceptual workflow for N-MCT synthesis.

Experimental Protocol: Key Steps in the Synthesis of N-MCT from 2-deoxy-D-ribose[8]

Step 1: Preparation of the Lactol Intermediate

 2-deoxy-D-ribose is converted to a lactol intermediate in three steps according to literature procedures.

Step 2: Grignard Addition







• The lactol is reacted with a vinyl Grignard reagent to introduce the necessary carbon framework for the subsequent ring-closing metathesis. For example, vinylmagnesium bromide is added to a solution of the ketone precursor at low temperature.

Step 3: Ring-Closing Metathesis (RCM)

 The resulting diene undergoes RCM to form the cyclopentene ring, a key structural feature of N-MCT.

Step 4: Elaboration to the Bicyclic Amine

• A series of transformations, including a palladium(II)-catalyzed rearrangement, are used to construct the bicyclo[3.1.0]hexane scaffold and introduce the amino group, which is then protected with a Boc group.

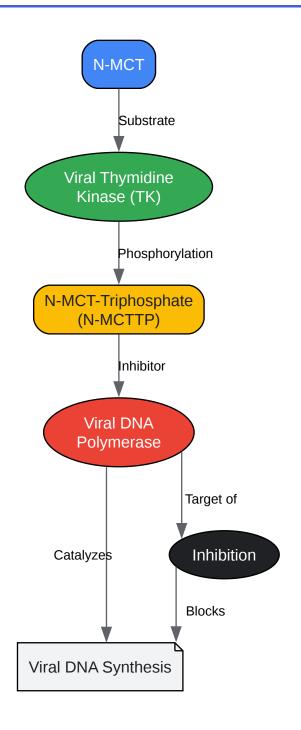
Step 5: Construction of the Thymine Ring

 The final steps involve the elaboration of the thymine base onto the carbocyclic core to yield N-MCT.

Mechanism of Action of N-MCT:

N-MCT exerts its antiviral effect by inhibiting viral DNA synthesis.[8] It is first phosphorylated by viral thymidine kinase to its active 5'-triphosphate form (N-MCTTP).[8] N-MCTTP then acts as an inhibitor of the viral DNA polymerase.[9][10]





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Caption: Mechanism of action of N-MCT.

Conclusion

 α -D-Ribopyranose and its derivatives are invaluable chiral precursors for the stereoselective synthesis of complex antiviral nucleoside analogues. A thorough understanding of protecting group strategies and stereocontrolled glycosylation reactions is essential for the successful



synthesis of these important therapeutic agents. The detailed protocols and data provided herein serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.

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